![molecular formula C14H15ClN4O B12550308 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-
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Overview
Description
4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out in a tetrahydrofuran solvent medium, which facilitates the cyclization process to form the pyrazoloquinoline core . The final compound is obtained through subsequent substitution reactions, yielding the desired product with good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The presence of chloro and amino groups allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research has indicated that 4H-Pyrazolo[4,3-c]quinolin-4-one derivatives exhibit significant anticancer properties. The compound has been identified as a potent inhibitor of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA repair mechanisms. Inhibiting Chk1 can enhance the effectiveness of chemotherapeutic agents by disrupting cancer cell survival pathways .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Properties
The compound also demonstrates significant anti-inflammatory activity. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes involved in inflammatory responses. In vitro studies have reported IC50 values as low as 0.39 μM for the inhibition of iNOS, indicating a strong potential for treating inflammatory diseases.
Table 2: Inhibition of Inflammatory Enzymes
Compound | IC50 (μM) | Target Enzyme | Mechanism of Action |
---|---|---|---|
5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- | 0.39 | iNOS | Enzyme inhibition |
Compound C | 0.45 | COX-2 | Enzyme inhibition |
Compound D | 0.50 | COX-2 | Enzyme inhibition |
Neuropharmacological Applications
Recent studies have explored the potential of pyrazoloquinoline derivatives as ligands for central benzodiazepine receptors. These compounds may exhibit anxiolytic and anticonvulsant properties by modulating GABA_A receptor activity. The structure-activity relationship (SAR) studies have highlighted how small modifications can shift the intrinsic activity from agonist to antagonist or inverse agonist, making these compounds promising candidates for neuropharmacological applications .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, derivatives of this compound have been investigated for their roles as phosphodiesterase inhibitors and cyclooxygenase inhibitors. These properties suggest potential applications in treating asthma and other respiratory conditions due to their ability to relax bronchial tissues and reduce inflammation .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazoloquinoline derivatives:
- Synthesis and Evaluation : A study synthesized a library of pyrazoloquinoline derivatives with varying substituents to evaluate their biological activities against cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity while maintaining low toxicity profiles .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of these compounds in reducing tumor growth and inflammation-related symptoms, demonstrating significant promise for future clinical applications .
Mechanism of Action
The mechanism of action of 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazoloquinoline core but differ in the position of the pyrazole ring fusion.
3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one: This compound has a similar structure but with different substituents.
Uniqueness
4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- is unique due to its specific combination of substituents, which impart distinct chemical and biological properties
Biological Activity
4H-Pyrazolo[4,3-c]quinolin-4-one derivatives, including the specific compound 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-, have garnered significant attention due to their diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by recent research findings.
Chemical Structure and Properties
The compound 4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- has a unique structure that contributes to its biological activity. The presence of the pyrazoloquinoline core is associated with various therapeutic effects.
1. Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study demonstrated that these compounds inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory response. Specifically, certain derivatives showed inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages with IC50 values as low as 0.39 μM .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl- | 0.39 | Inhibition of iNOS and COX-2 |
Compound A | 0.45 | Inhibition of iNOS |
Compound B | 0.50 | COX-2 inhibition |
2. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has been highlighted in various studies. These compounds have shown cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been identified as potent inhibitors of cancer cell growth through mechanisms involving the activation of apoptotic pathways and disruption of cell cycle progression .
Case Study: Anticancer Effects
A recent study investigated the effect of a series of pyrazolo[4,3-c]quinoline derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with some compounds exhibiting over 70% inhibition at micromolar concentrations . This suggests that structural modifications can enhance their therapeutic efficacy.
3. Antimicrobial Activity
Pyrazolo[4,3-c]quinolines also display antimicrobial properties against various pathogens. Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compounds were evaluated using standard antimicrobial susceptibility tests and demonstrated significant inhibition zones compared to control antibiotics .
Table 2: Antimicrobial Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound C | E. coli | 20 |
Compound D | S. aureus | 25 |
Compound E | C. albicans | 15 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is closely related to their chemical structure. Modifications at specific positions on the pyrazole ring can significantly influence their potency and selectivity against various biological targets. For example, substituents such as amino groups or halogens have been shown to enhance anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C14H15ClN4O |
---|---|
Molecular Weight |
290.75 g/mol |
IUPAC Name |
5-(3-aminopropyl)-8-chloro-3-methyl-2H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H15ClN4O/c1-8-12-13(18-17-8)10-7-9(15)3-4-11(10)19(14(12)20)6-2-5-16/h3-4,7H,2,5-6,16H2,1H3,(H,17,18) |
InChI Key |
CHUXKSLQGDKINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=C(C=CC(=C3)Cl)N(C2=O)CCCN |
Origin of Product |
United States |
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